UR-144 Degradant
UR-144 Degradant
UR-144 (Item No. 11502) is a synthetic cannabinoid (CB) analog of JWH 018 (Item No. 10900) in which the naphthalene ring is substituted with a tetramethylcyclopropyl group. This substitution results in a compound which is a potent agonist for the peripheral CB2 receptor. UR-144 Degradant is a common impurity observed during GC-MS analysis of samples containing UR-144. The opened ring of the degradant is presumed to be produced during heating of UR-144. This structure gives rise to a prominent fragment ion that is 15 amu greater than the base peak of UR-144. This pattern is consistent with McLafferty rearrangement of the degradant which does not occur with the parent compound.
Brand Name:
Vulcanchem
CAS No.:
1609273-88-2
VCID:
VC0149493
InChI:
InChI=1S/C21H29NO/c1-6-7-10-13-22-15-18(17-11-8-9-12-19(17)22)20(23)14-21(4,5)16(2)3/h8-9,11-12,15H,2,6-7,10,13-14H2,1,3-5H3
SMILES:
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(=C)C
Molecular Formula:
C21H29NO
Molecular Weight:
311.5
UR-144 Degradant
CAS No.: 1609273-88-2
Reference Standards
VCID: VC0149493
Molecular Formula: C21H29NO
Molecular Weight: 311.5
CAS No. | 1609273-88-2 |
---|---|
Product Name | UR-144 Degradant |
Molecular Formula | C21H29NO |
Molecular Weight | 311.5 |
IUPAC Name | 3,3,4-trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one |
Standard InChI | InChI=1S/C21H29NO/c1-6-7-10-13-22-15-18(17-11-8-9-12-19(17)22)20(23)14-21(4,5)16(2)3/h8-9,11-12,15H,2,6-7,10,13-14H2,1,3-5H3 |
Standard InChIKey | NBJHWTCAQOYUND-UHFFFAOYSA-N |
SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(=C)C |
Description | UR-144 (Item No. 11502) is a synthetic cannabinoid (CB) analog of JWH 018 (Item No. 10900) in which the naphthalene ring is substituted with a tetramethylcyclopropyl group. This substitution results in a compound which is a potent agonist for the peripheral CB2 receptor. UR-144 Degradant is a common impurity observed during GC-MS analysis of samples containing UR-144. The opened ring of the degradant is presumed to be produced during heating of UR-144. This structure gives rise to a prominent fragment ion that is 15 amu greater than the base peak of UR-144. This pattern is consistent with McLafferty rearrangement of the degradant which does not occur with the parent compound. |
Synonyms | KM-X1 Degradant;UR-144 3,3,4-Trimethylpentenoyl isomer |
Reference | 1.Frost, J.M.,Dart, M.J.,Tietje, K.R., et al. Indol-3-ylcycloalkyl ketones: Effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity. Journal of Medicinal Chemistry 53, 295-315 (2010). |
PubChem Compound | 124518655 |
Last Modified | Nov 11 2021 |
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